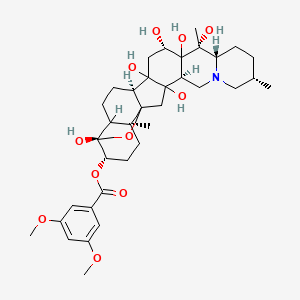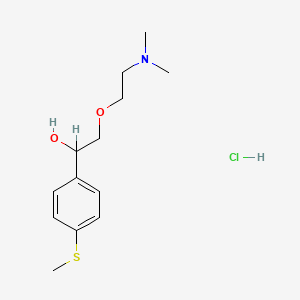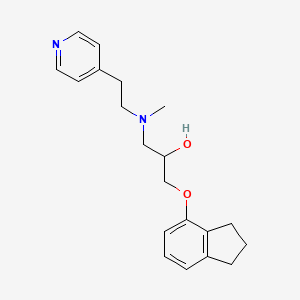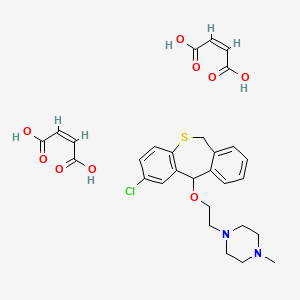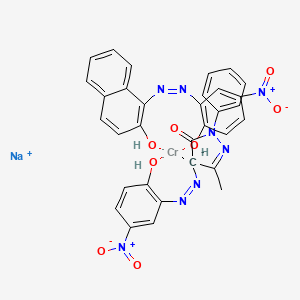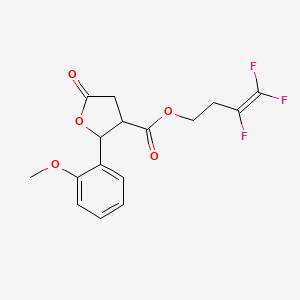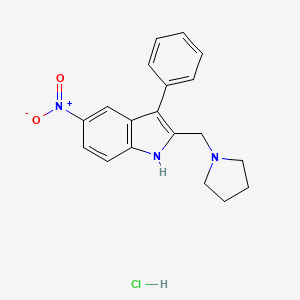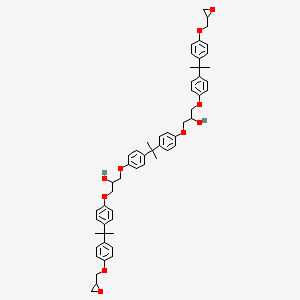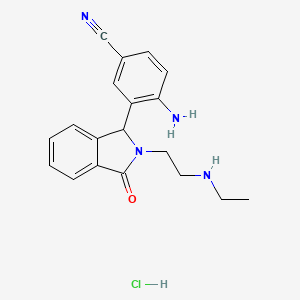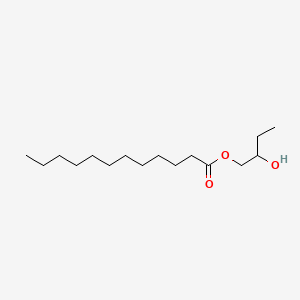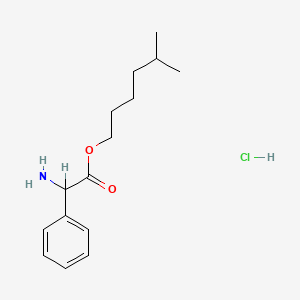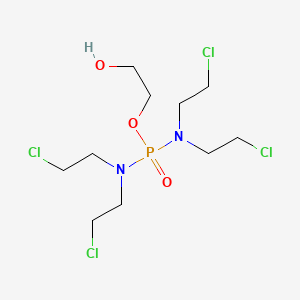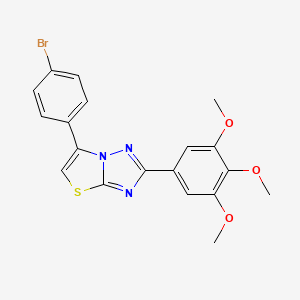
Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of thiazolo-triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-b)(1,2,4)-triazole derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions, condensation reactions, and substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired product and the starting materials.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Thiazolo(3,2-b)(1,2,4)-triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction may produce simpler aliphatic compounds.
科学研究应用
Thiazolo(3,2-b)(1,2,4)-triazole derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of thiazolo(3,2-b)(1,2,4)-triazole derivatives involves interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific structure of the compound and its target.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolo-triazole derivatives and related heterocyclic compounds. Examples include:
- Thiazolo(3,2-b)(1,2,4)-triazole, 6-(phenyl)-2-(3,4,5-trimethoxyphenyl)-
- Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-
Uniqueness
The uniqueness of thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromophenyl and trimethoxyphenyl groups may enhance its interaction with biological targets and improve its pharmacokinetic properties.
属性
CAS 编号 |
140405-71-6 |
|---|---|
分子式 |
C19H16BrN3O3S |
分子量 |
446.3 g/mol |
IUPAC 名称 |
6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-19-23(22-18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3 |
InChI 键 |
SLUQVEDMAFGEEA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


